Cas no 1115962-75-8 (6-(Dimethylsulfamoyl)pyridine-3-carboxylic acid)
6-(Dimethylsulfamoyl)pyridine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 6-(dimethylsulfamoyl)pyridine-3-carboxylic acid
- 6-(N,N-Dimethylsulfamoyl)nicotinic acid
- 6-Dimethylsulfamoyl-nicotinic acid
- Z1814381782
- 6-(Dimethylsulfamoyl)pyridine-3-carboxylic acid
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- Inchi: 1S/C8H10N2O4S/c1-10(2)15(13,14)7-4-3-6(5-9-7)8(11)12/h3-5H,1-2H3,(H,11,12)
- InChI Key: DZCJKFFQXFGSDP-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C(=O)O)=CN=1)(N(C)C)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 333
- XLogP3: -0.1
- Topological Polar Surface Area: 96
6-(Dimethylsulfamoyl)pyridine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D477438-10mg |
6-(Dimethylsulfamoyl)pyridine-3-carboxylic Acid |
1115962-75-8 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D477438-50mg |
6-(Dimethylsulfamoyl)pyridine-3-carboxylic Acid |
1115962-75-8 | 50mg |
$ 210.00 | 2022-06-05 | ||
| TRC | D477438-100mg |
6-(Dimethylsulfamoyl)pyridine-3-carboxylic Acid |
1115962-75-8 | 100mg |
$ 295.00 | 2022-06-05 | ||
| Chemenu | CM485960-1g |
6-(N,N-Dimethylsulfamoyl)nicotinic acid |
1115962-75-8 | 98% | 1g |
$278 | 2022-06-14 | |
| Enamine | EN300-140814-0.05g |
6-(dimethylsulfamoyl)pyridine-3-carboxylic acid |
1115962-75-8 | 95.0% | 0.05g |
$100.0 | 2025-02-21 | |
| Enamine | EN300-140814-0.1g |
6-(dimethylsulfamoyl)pyridine-3-carboxylic acid |
1115962-75-8 | 95.0% | 0.1g |
$149.0 | 2025-02-21 | |
| Enamine | EN300-140814-0.25g |
6-(dimethylsulfamoyl)pyridine-3-carboxylic acid |
1115962-75-8 | 95.0% | 0.25g |
$212.0 | 2025-02-21 | |
| Enamine | EN300-140814-0.5g |
6-(dimethylsulfamoyl)pyridine-3-carboxylic acid |
1115962-75-8 | 95.0% | 0.5g |
$334.0 | 2025-02-21 | |
| Enamine | EN300-140814-1.0g |
6-(dimethylsulfamoyl)pyridine-3-carboxylic acid |
1115962-75-8 | 95.0% | 1.0g |
$428.0 | 2025-02-21 | |
| Enamine | EN300-140814-2.5g |
6-(dimethylsulfamoyl)pyridine-3-carboxylic acid |
1115962-75-8 | 95.0% | 2.5g |
$838.0 | 2025-02-21 |
6-(Dimethylsulfamoyl)pyridine-3-carboxylic acid Suppliers
6-(Dimethylsulfamoyl)pyridine-3-carboxylic acid Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on 6-(Dimethylsulfamoyl)pyridine-3-carboxylic acid
6-(Dimethylsulfamoyl)pyridine-3-carboxylic Acid: A Comprehensive Overview
6-(Dimethylsulfamoyl)pyridine-3-carboxylic acid, also known by its CAS number 1115962-75-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyridine derivatives, which have been extensively studied for their diverse biological activities and applications in drug design. The structure of this compound is characterized by a pyridine ring substituted with a dimethylsulfamoyl group at the 6-position and a carboxylic acid group at the 3-position. These substituents contribute to its unique chemical properties and biological functions.
The synthesis of 6-(Dimethylsulfamoyl)pyridine-3-carboxylic acid involves a series of well-established organic reactions, including nucleophilic substitution, condensation, and oxidation processes. Recent advancements in synthetic methodologies have enabled the efficient and scalable production of this compound, making it more accessible for research and development purposes. The dimethylsulfamoyl group, which is a sulfur-containing moiety, plays a crucial role in modulating the electronic properties of the molecule, thereby influencing its reactivity and bioavailability.
One of the most notable applications of 6-(Dimethylsulfamoyl)pyridine-3-carboxylic acid is in the field of medicinal chemistry. This compound has been explored as a potential lead molecule for the development of novel therapeutic agents targeting various diseases, including cancer, inflammation, and infectious diseases. Recent studies have demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting key enzymes involved in the inflammatory cascade. Additionally, it has shown promising results in preclinical models of cancer, where it demonstrated selective cytotoxicity against tumor cells while sparing normal cells.
The carboxylic acid group present in 6-(Dimethylsulfamoyl)pyridine-3-carboxylic acid provides an additional site for functionalization, enabling the creation of derivatives with enhanced pharmacokinetic properties. For instance, esterification or amidation of this group can improve the compound's solubility and absorption profile, making it more suitable for oral administration. Furthermore, the dimethylsulfamoyl group can be modified to introduce additional functionalities, such as hydrophilic or hydrophobic moieties, thereby tailoring the compound's behavior in biological systems.
In recent years, there has been growing interest in exploring the potential of 6-(Dimethylsulfamoyl)pyridine-3-carboxylic acid as a building block for constructing more complex molecular architectures. Researchers have employed this compound as a starting material for synthesizing heterocyclic compounds with diverse structural motifs. These efforts have led to the discovery of novel compounds with unique biological activities, further expanding the scope of its applications.
The chemical stability and reactivity of 6-(Dimethylsulfamoyl)pyridine-3-carboxylic acid make it an attractive candidate for various industrial applications as well. For example, it has been investigated as a potential precursor for high-performance materials such as polymers and coatings. Its ability to form stable bonds with other molecules makes it a valuable component in composite materials used in aerospace and automotive industries.
In conclusion, 6-(Dimethylsulfamoyl)pyridine-3-carboxylic acid, with its unique chemical structure and versatile functional groups, continues to be a focal point in both academic and industrial research. Its diverse applications span across medicine, materials science, and beyond, underscoring its importance as a multifaceted chemical entity. As research progresses, it is anticipated that this compound will unlock new possibilities for innovation and contribute significantly to advancing scientific knowledge.
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